4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide
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Overview
Description
4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a carboximidamide group and a phenylethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-2-phenylethyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboximidamide group.
4-(2-Oxo-2-phenylethyl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
4-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboximidamide group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
61625-36-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-phenacylbenzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O/c16-15(17)13-8-6-11(7-9-13)10-14(18)12-4-2-1-3-5-12/h1-9H,10H2,(H3,16,17) |
InChI Key |
ASYDRNTWFOLWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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